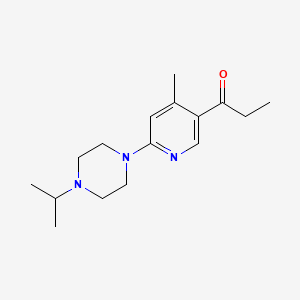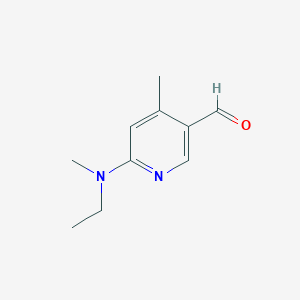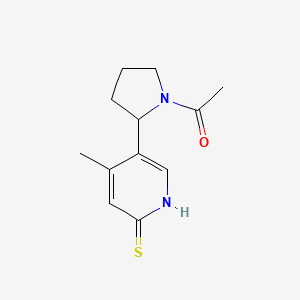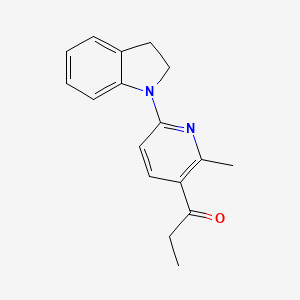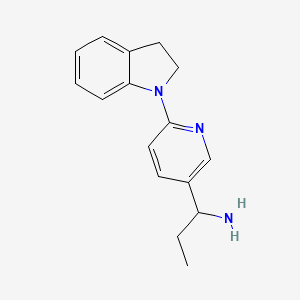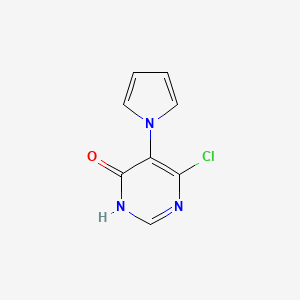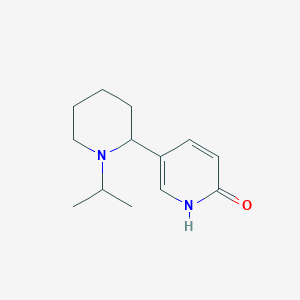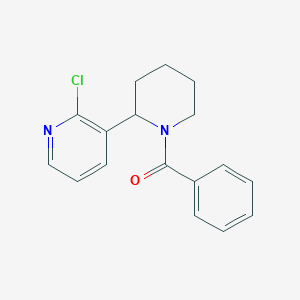
3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid typically involves the reaction of 2-amino-4-methylthiazole with a benzoic acid derivative. One common method includes the use of thiosemicarbazide and phenacyl bromide in a one-pot multicomponent reaction . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a chlorine atom instead of a thiazole ring.
3-Amino-4-methylbenzoic acid: Lacks the thiazole ring but has a similar benzoic acid structure.
2-Amino-5-methylbenzoic acid: Similar structure but without the thiazole ring.
Uniqueness
The uniqueness of 3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid lies in its thiazole ring, which imparts distinct chemical and biological properties. This ring structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C12H12N2O2S |
|---|---|
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
3-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-7-10(17-12(13)14-7)6-8-3-2-4-9(5-8)11(15)16/h2-5H,6H2,1H3,(H2,13,14)(H,15,16) |
Clé InChI |
BWAKFSAXLWCSEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N)CC2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


